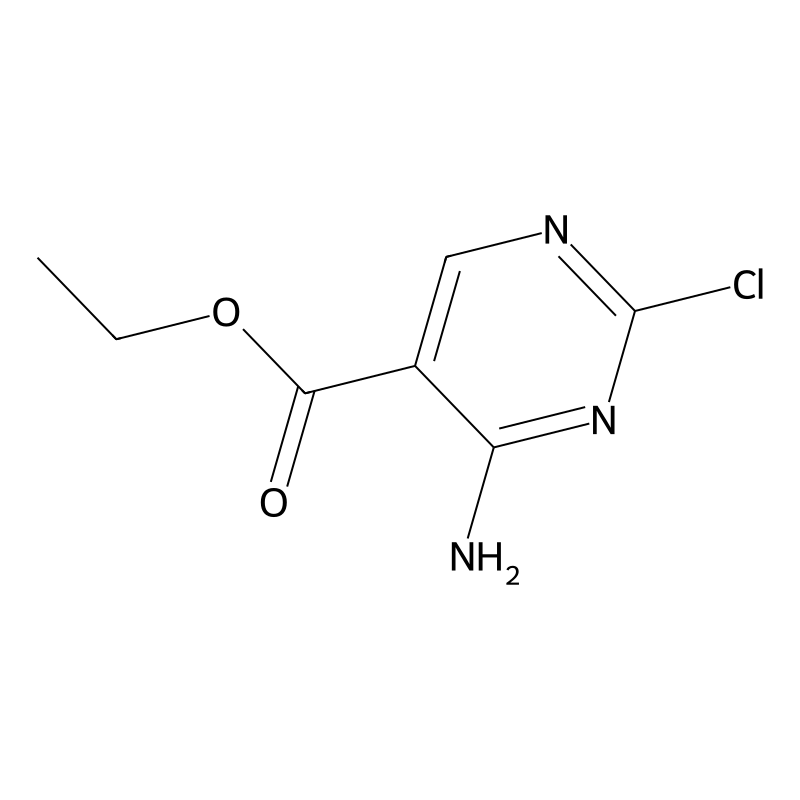

Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

Ethyl 4-amino-2-chloropyrimidine-5-carboxylate has been described as a synthetic intermediate in the preparation of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines and pyrrolo[2,3-d]pyrimidines. These heterocycles are of interest in medicinal chemistry due to their potential biological activities. [, ]

Biological Activities:

While there is limited information readily available on the specific biological activities of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate itself, research suggests potential in the following areas:

- Antimicrobial activity: Some studies have explored the potential of structurally similar pyrimidine derivatives as antimicrobial agents. [] Further research is needed to determine the specific activity of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate against different microbial strains.

- Anticancer activity: Pyrimidine derivatives have also been investigated for their potential anticancer properties. [] Similar to the case with antimicrobial activity, further research is necessary to evaluate the potential of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate in this area.

Ethyl 4-amino-2-chloropyrimidine-5-carboxylate is a heterocyclic compound characterized by its pyrimidine structure, which includes an amino group at the 4-position and a chlorine atom at the 2-position. Its chemical formula is C₇H₈ClN₃O₂, and it is known for its potential applications in medicinal chemistry due to its biological activity. The compound features an ethyl ester group, which contributes to its chemical reactivity and solubility properties.

- Hydrolysis: The ester group can undergo hydrolysis under acidic or basic conditions, leading to the formation of ethyl alcohol and the corresponding carboxylic acid.

- Substitution Reactions: The chlorine atom can be replaced by nucleophiles in nucleophilic substitution reactions, which can lead to the synthesis of more complex derivatives .

- Formation of Schiff Bases: When reacted with aldehydes or ketones, it can form Schiff bases, which are important intermediates in organic synthesis .

This compound exhibits notable biological activities, particularly in the field of medicinal chemistry. It has been studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development. For instance, compounds with similar structures have shown activity against certain types of cancer cells and bacterial infections. The presence of the amino and chlorinated groups enhances its interaction with biological targets .

Several methods have been developed for synthesizing ethyl 4-amino-2-chloropyrimidine-5-carboxylate:

- Direct Chlorination: Starting from ethyl 4-amino-5-pyrimidinecarboxylate, chlorination can be achieved using reagents like phosphorus pentachloride.

- Multistep Synthesis: This may involve the protection of functional groups followed by nucleophilic substitution and cyclization reactions under controlled conditions .

- Refluxing with Aldehydes: Heating with aldehydes can yield derivatives through condensation reactions .

Ethyl 4-amino-2-chloropyrimidine-5-carboxylate has several applications:

- Pharmaceuticals: It serves as a precursor for synthesizing various pharmaceuticals due to its biological activity.

- Research: Used in studies related to enzyme inhibition and receptor interactions.

- Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic compounds.

Research on ethyl 4-amino-2-chloropyrimidine-5-carboxylate has focused on its interactions with biological macromolecules:

- Enzyme Inhibition: Studies indicate that it may inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes .

- Binding Affinity: Investigations into its binding affinity with various receptors have shown promising results, suggesting potential applications in drug design .

Ethyl 4-amino-2-chloropyrimidine-5-carboxylate shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Ethyl 4-amino-2-chloropyrimidine-5-carboxylate is unique due to its specific positioning of functional groups that influence both its chemical reactivity and biological activity, setting it apart from these similar compounds.

This compound's diverse applications and significant biological activity make it a valuable subject for further research in medicinal chemistry and synthetic organic chemistry.

International Union of Pure and Applied Chemistry Nomenclature and Structural Designation

The International Union of Pure and Applied Chemistry systematic name for this compound is ethyl 4-amino-2-chloropyrimidine-5-carboxylate [1] [2] [3]. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, specifically pyrimidine derivatives with multiple substituents [1] [3].

The structural designation is based on the pyrimidine ring system, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3 [4] [5]. The complete structural formula C7H8ClN3O2 indicates the presence of seven carbon atoms, eight hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms [1] [2] [3].

The International Union of Pure and Applied Chemistry name systematically describes the molecular architecture: the pyrimidine core ring bears an amino group at position 4, a chlorine substituent at position 2, and an ethyl carboxylate group at position 5 [1] [2]. The International Chemical Identifier representation provides the complete structural connectivity: InChI=1S/C7H8ClN3O2/c1-2-13-6(12)4-3-10-7(8)11-5(4)9/h3H,2H2,1H3,(H2,9,10,11) [1] [2] [3].

The Simplified Molecular Input Line Entry System notation CCOC(=O)C1=CN=C(N=C1N)Cl provides a linear representation of the molecular structure, clearly showing the ethyl ester functionality connected to the substituted pyrimidine ring [2] [3] [6].

| Structural Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | ethyl 4-amino-2-chloropyrimidine-5-carboxylate [1] |

| Molecular Formula | C7H8ClN3O2 [1] [2] |

| Molecular Weight | 201.61 g/mol [1] [2] [3] |

| International Chemical Identifier | InChI=1S/C7H8ClN3O2/c1-2-13-6(12)4-3-10-7(8)11-5(4)9/h3H,2H2,1H3,(H2,9,10,11) [1] [2] |

| International Chemical Identifier Key | FZRLBTIPZJXREW-UHFFFAOYSA-N [1] [2] [3] |

| Simplified Molecular Input Line Entry System | CCOC(=O)C1=CN=C(N=C1N)Cl [2] [3] |

Common Synonyms and Alternative Nomenclature

Ethyl 4-amino-2-chloropyrimidine-5-carboxylate is known by numerous alternative names in chemical literature and commercial databases [7] [8] [9]. The most frequently encountered systematic synonym is 4-amino-2-chloro-pyrimidine-5-carboxylic acid ethyl ester, which directly describes the compound as an ethyl ester derivative of the corresponding carboxylic acid [7] [9] [10].

Alternative International Union of Pure and Applied Chemistry nomenclature includes ethyl 4-amino-2-chloro-5-pyrimidinecarboxylate, which places emphasis on the pyrimidinecarboxylate portion of the molecule [1] [2] [9]. The descriptor 5-Pyrimidinecarboxylic acid, 4-amino-2-chloro-, ethyl ester follows Chemical Abstracts Service indexing conventions [3] [7] [9].